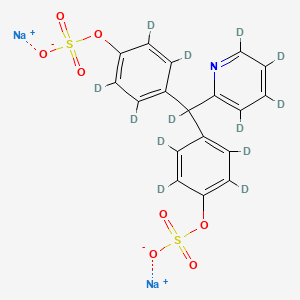

Picosulfate-d13 Sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .

Analyse Des Réactions Chimiques

Types of Reactions

Picosulfate-d13 Sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is hydrolyzed by colonic bacterial enzymes to form its active metabolite .

Common Reagents and Conditions

Hydrolysis: Typically involves acidic conditions and the presence of water.

Oxidation: Can be carried out using oxidizing agents like potassium dichromate.

Substitution: Involves the replacement of functional groups under specific conditions.

Major Products

The primary product formed from the hydrolysis of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite responsible for its laxative effects .

Applications De Recherche Scientifique

Picosulfate-d13 Sodium is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:

Metabolic Research: Used to study metabolic pathways in vivo safely.

Environmental Analysis: Acts as a standard for detecting environmental pollutants.

Clinical Diagnostics: Used in imaging and diagnosis, particularly in newborn screening.

Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.

Mécanisme D'action

Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Picosulfate: The non-labeled version used for similar medical applications.

Bisacodyl: Another stimulant laxative with a similar mechanism of action.

Uniqueness

Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.

Propriétés

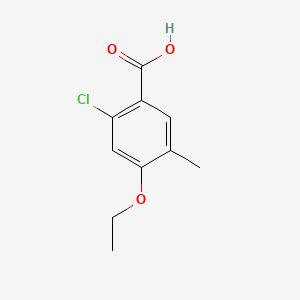

Formule moléculaire |

C18H13NNa2O8S2 |

|---|---|

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |

Clé InChI |

GOZDTZWAMGHLDY-BRPSIPCNSA-L |

SMILES isomérique |

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |

SMILES canonique |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)